Methyl 1-oxaspiro[2.7]decane-2-carboxylate
Description
Methyl 1-oxaspiro[2.7]decane-2-carboxylate is a spirocyclic ester characterized by a seven-membered oxaspiro ring system fused with a bicyclic framework. Its structure features a methyl ester group at the 2-position and an oxygen atom integrated into the spiro junction. This compound has been historically cataloged as a specialty chemical in research and industrial applications, though it is currently listed as a discontinued product by suppliers such as CymitQuimica . Its synthesis and applications are likely tied to studies involving complex ester derivatives or spirocyclic systems, which are common in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 1-oxaspiro[2.7]decane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-13-10(12)9-11(14-9)7-5-3-2-4-6-8-11/h9H,2-8H2,1H3 |
InChI Key |
PTRNSPFIXMNBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxaspiro[2.7]decane-2-carboxylate typically involves the reaction of a suitable spirocyclic precursor with methanol in the presence of a catalyst. One common method includes the use of a spirocyclic ketone, which undergoes esterification with methanol under acidic conditions to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxaspiro[2.7]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Methyl 1-oxaspiro[2.7]decane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-oxaspiro[2.7]decane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The spirocyclic structure can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Ether Esters
Ethyl 1-oxaspiro[2.7]decane-2-carboxylate
- Structure : The ethyl ester analog shares the same spirocyclic backbone but substitutes the methyl ester with an ethyl group.
- Applications : Likely explored in parallel with the methyl variant for comparative reactivity or pharmacokinetic studies.
4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one
- Structure: A metabolite of spiromesifen, this compound features a 1-oxaspiro[4.4]nonenone core with a substituted phenyl group.
- Key Differences: Larger spiro ring (4.4 vs.
- Applications : Used in pesticide formulations, contrasting with the methyl ester’s undefined niche.
Pharmacologically Active Spirocyclic Analogs
U69,593
- Structure : Contains a 1-oxaspiro[4.5]decane moiety linked to a pyrrolidinyl-benzeneacetamide group.
- Key Differences : The spiro ring (4.5 vs. 2.7) and amide substituent confer opioid receptor affinity, unlike the methyl ester’s neutral ester group .
- Applications : A κ-opioid receptor agonist, highlighting how spirocyclic ethers can be tailored for CNS targeting.
Comparative Data Table
Biological Activity
Methyl 1-oxaspiro[2.7]decane-2-carboxylate, also known as 2-Carbomethoxy-1-oxaspiro[2.7]decane, is a compound of interest due to its potential biological activities. Research into its properties has revealed various aspects of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- CAS Number : 73039-86-8
- LogP : 2.04130 (indicates moderate lipophilicity)
These properties suggest that the compound may have suitable characteristics for interacting with biological membranes, which is essential for its biological activity.
The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. The spirocyclic structure is known to confer unique conformational properties, which can influence the compound's interaction with proteins and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research has demonstrated that certain spirocyclic compounds exhibit significant cytotoxic effects against various cancer cell lines.
A study involving derivatives of spiro compounds showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and colorectal cancer (Caco-2) models. The synthesized compounds were characterized using techniques such as UV-vis spectroscopy and high-resolution transmission electron microscopy, indicating their potential as anticancer agents .
| Compound | Cell Line | Concentration (μg/mL) | % Viability |
|---|---|---|---|
| AECR-AuNPs | MCF-7 | 250 | 20 |
| AECR-AuNPs | Caco-2 | 125 | 40 |
This table summarizes the cytotoxic effects observed in the study, indicating a dose-dependent response where higher concentrations led to reduced cell viability.
Antioxidant Activity
In addition to anticancer properties, this compound may exhibit antioxidant activities. Such activities are crucial for protecting cells from oxidative stress and could play a role in preventing various diseases associated with oxidative damage.
Case Studies and Research Findings
- Synthesis and Characterization : The synthesis of this compound has been achieved through various organic reactions, which have been documented in several studies . These processes often involve the use of catalysts and specific reaction conditions to yield high purity products.
- Therapeutic Applications : Due to its structural analogies with other bioactive compounds, this compound is being explored for potential therapeutic applications beyond cancer treatment, including anti-inflammatory and antimicrobial properties.
- Future Directions : Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects, including its interactions at the molecular level with target proteins involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
